molecular formula C21H21N3O3S2 B10869689 N-(4-acetylphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10869689
M. Wt: 427.5 g/mol
InChI Key: QIZXJJNQQXLJBL-UHFFFAOYSA-N
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Description

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group and a hexahydrocycloheptathiopyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N1-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves multiple steps, including the formation of the hexahydrocycloheptathiopyrimidine core and the subsequent attachment of the acetylphenyl group. The reaction conditions typically require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic ring.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic effects.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Its chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N1-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can be compared with similar compounds such as:

  • N~1~-(4-METHYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
  • N~1~-(4-CHLOROPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

These compounds share a similar core structure but differ in the substituents on the phenyl ring

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H21N3O3S2/c1-12(25)13-7-9-14(10-8-13)22-17(26)11-28-21-23-19(27)18-15-5-3-2-4-6-16(15)29-20(18)24-21/h7-10H,2-6,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

QIZXJJNQQXLJBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2

Origin of Product

United States

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